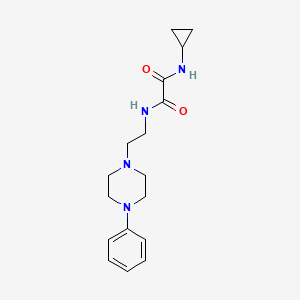

N1-ciclopropil-N2-(2-(4-fenilpiperazin-1-il)etil)oxalamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N1-cyclopropyl-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide is a synthetic compound with the molecular formula C17H24N4O2 and a molecular weight of 316.405. This compound has garnered attention in the scientific community due to its potential therapeutic applications.

Aplicaciones Científicas De Investigación

N1-cyclopropyl-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide has been explored for various scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Studied for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

Target of Action

The primary target of the compound N1-cyclopropyl-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide is acetylcholinesterase . Acetylcholinesterase is an enzyme that is responsible for breaking down the neurotransmitter acetylcholine in the brain .

Mode of Action

N1-cyclopropyl-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide interacts with its target, acetylcholinesterase, by inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing the concentration of this neurotransmitter in the brain .

Biochemical Pathways

The inhibition of acetylcholinesterase by N1-cyclopropyl-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide affects the cholinergic neurotransmission pathway . This pathway is involved in many functions, including memory and learning. By preventing the breakdown of acetylcholine, the compound enhances cholinergic neurotransmission .

Result of Action

The result of the action of N1-cyclopropyl-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide is an increase in the concentration of acetylcholine in the brain . This increase can enhance cognitive functions such as memory and learning .

Análisis Bioquímico

Biochemical Properties

N1-cyclopropyl-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide plays a significant role in biochemical reactions, particularly as an inhibitor of acetylcholinesterase (AChE). This enzyme is responsible for hydrolyzing acetylcholine in the brain, and its inhibition can enhance cognitive functions . The compound interacts with AChE by binding to its active site, thereby preventing the breakdown of acetylcholine. This interaction is crucial for its potential use in treating neurodegenerative diseases such as Alzheimer’s disease .

Cellular Effects

N1-cyclopropyl-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the levels of acetylcholine, which is a key neurotransmitter involved in signal transmission in the nervous system . Additionally, the compound impacts gene expression and cellular metabolism by altering the activity of enzymes involved in these processes. These effects are particularly relevant in the context of neurodegenerative diseases, where maintaining proper cell function is critical .

Molecular Mechanism

The molecular mechanism of N1-cyclopropyl-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide involves its binding interactions with acetylcholinesterase. By occupying the enzyme’s active site, the compound inhibits its activity, leading to increased levels of acetylcholine in the synaptic cleft . This inhibition is a mixed-type, involving both competitive and non-competitive mechanisms . Additionally, the compound may influence other biomolecules and pathways, contributing to its overall therapeutic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N1-cyclopropyl-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide have been observed to change over time

Dosage Effects in Animal Models

The effects of N1-cyclopropyl-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide vary with different dosages in animal models. At lower doses, the compound effectively inhibits acetylcholinesterase without causing significant adverse effects . At higher doses, toxic effects such as neurotoxicity and hepatotoxicity have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic use to minimize potential side effects .

Metabolic Pathways

N1-cyclopropyl-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its metabolism and clearance from the body . The compound’s metabolism can lead to the formation of reactive intermediates, which may contribute to its therapeutic and toxic effects . Understanding these pathways is crucial for optimizing its use in clinical settings .

Transport and Distribution

The transport and distribution of N1-cyclopropyl-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide within cells and tissues involve various transporters and binding proteins . The compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Its distribution within tissues is influenced by factors such as lipid solubility and protein binding, which affect its bioavailability and therapeutic efficacy .

Subcellular Localization

N1-cyclopropyl-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide is localized in specific subcellular compartments, where it exerts its activity . The compound may be directed to particular organelles through targeting signals or post-translational modifications . Its localization can influence its function and interactions with other biomolecules, contributing to its overall effects on cellular processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N1-cyclopropyl-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide typically involves the reaction of cyclopropylamine with oxalyl chloride to form the intermediate N1-cyclopropyl oxalamide. This intermediate is then reacted with 2-(4-phenylpiperazin-1-yl)ethylamine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of N1-cyclopropyl-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with stringent control over reaction parameters to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

N1-cyclopropyl-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as alkyl halides in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted piperazine derivatives.

Comparación Con Compuestos Similares

Similar Compounds

2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.

N1-cyclopropyl-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide: Unique due to its specific structural features and potential therapeutic applications.

Uniqueness

N1-cyclopropyl-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide stands out due to its cyclopropyl group, which imparts unique chemical properties and potential biological activities. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic use.

Propiedades

IUPAC Name |

N'-cyclopropyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N4O2/c22-16(17(23)19-14-6-7-14)18-8-9-20-10-12-21(13-11-20)15-4-2-1-3-5-15/h1-5,14H,6-13H2,(H,18,22)(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZLYUDIKPBETPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-methyl-4-phenyl-6-(2-(piperidin-1-yl)ethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2571457.png)

![6-(cinnamylthio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2571460.png)

![N-(2-hydroxyethyl)-N'-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide](/img/structure/B2571462.png)

![2-((5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)thio)-1-(p-tolyl)ethanone](/img/structure/B2571468.png)

![N-(3,4-dimethoxyphenyl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2571470.png)

![4-[(E)-3-(cyanomethylamino)-3-oxoprop-1-enyl]-N-cyclopropylbenzamide](/img/structure/B2571477.png)

![Bis[3,5-bis(trifluoromethyl)phenyl]-[2-[(1S)-1-dicyclohexylphosphanylethyl]cyclopentyl]phosphane;carbanide;cyclopentene;iron(2+)](/img/structure/B2571478.png)